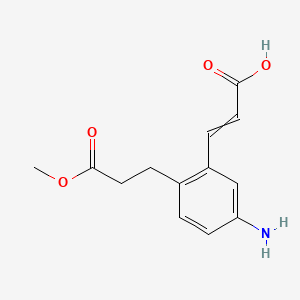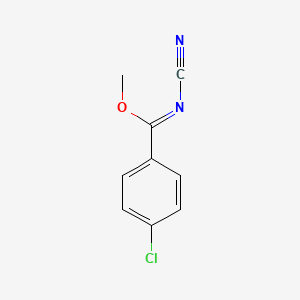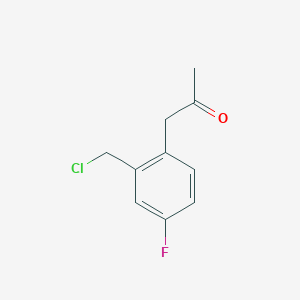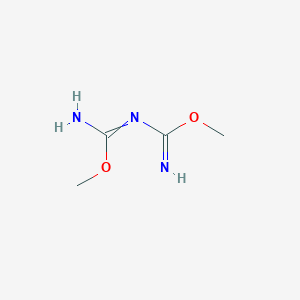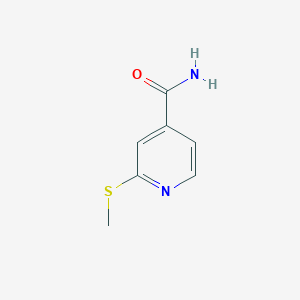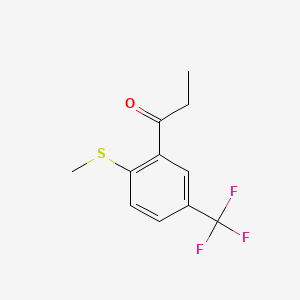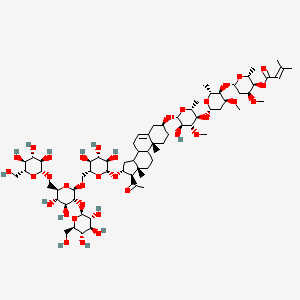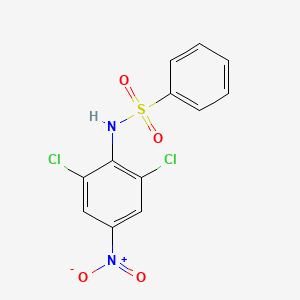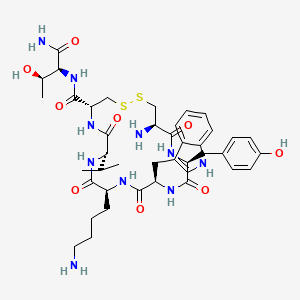
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 is a synthetic peptide with a specific sequence of amino acids. Peptides like this one are often used in various fields of scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes cysteine, tyrosine, D-tryptophan, lysine, valine, and threonine, which are all amino acids that play crucial roles in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as HBTU, HATU, or DIC, and deprotection steps to remove protecting groups .
Industrial Production Methods
In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and consistency. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: can undergo various chemical reactions, including:
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Atmospheric oxygen, potassium ferricyanide, or hydrogen peroxide can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions include disulfide-bridged peptides, reduced peptides with free thiol groups, and substituted peptides with modified side chains.
Applications De Recherche Scientifique
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of functionalized textiles and biomaterials.
Mécanisme D'action
The mechanism of action of H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2 involves its ability to interact with specific molecular targets, such as proteins and enzymes. The peptide can mimic natural ligands, binding to receptors or active sites and modulating biological pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Cys-Gly-Trp-Lys-NH2: A shorter peptide with similar amino acid composition.
H-Aox-Gly-Trp-Lys-NH2: Another peptide with a similar sequence but different functional groups.
Uniqueness
H-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Thr-NH2: is unique due to its specific sequence and the presence of D-tryptophan, which can confer different biological properties compared to peptides with L-tryptophan. The inclusion of cysteine residues allows for the formation of disulfide bonds, providing structural stability and functional versatility.
Propriétés
Formule moléculaire |
C41H58N10O9S2 |
|---|---|
Poids moléculaire |
899.1 g/mol |
Nom IUPAC |
(4R,7S,10S,13R,16S,19R)-19-amino-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C41H58N10O9S2/c1-21(2)33-41(60)49-32(40(59)51-34(22(3)52)35(44)54)20-62-61-19-27(43)36(55)47-30(16-23-11-13-25(53)14-12-23)38(57)48-31(17-24-18-45-28-9-5-4-8-26(24)28)39(58)46-29(37(56)50-33)10-6-7-15-42/h4-5,8-9,11-14,18,21-22,27,29-34,45,52-53H,6-7,10,15-17,19-20,42-43H2,1-3H3,(H2,44,54)(H,46,58)(H,47,55)(H,48,57)(H,49,60)(H,50,56)(H,51,59)/t22-,27+,29+,30+,31-,32+,33+,34+/m1/s1 |
Clé InChI |
XHOHWWRMUZZFIK-GWPMYIHNSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)O |
SMILES canonique |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)N)C(=O)NC(C(C)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




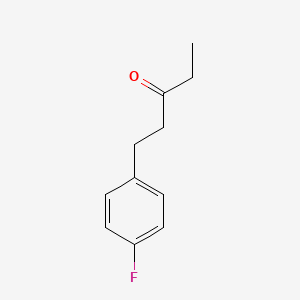
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)

